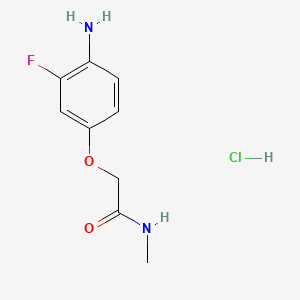
2-(Azidomethyl)pyridine-3-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N4O2·HCl. It is characterized by the presence of an azido group attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-(chloromethyl)pyridine-3-carboxylic acid with sodium azide. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, under controlled temperature conditions to ensure the formation of the azido compound .
Industrial Production Methods
Industrial production of 2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The azido group participates in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Cycloaddition Reactions: Major products are triazole derivatives, which are valuable in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules, such as nucleic acids.
Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction forms stable triazole linkages, which are used to label and functionalize biomolecules. The azido group acts as a reactive handle, enabling site-specific modifications without interfering with the biological activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azidomethyl)pyridine-4-carboxylic acid
- 2-(Azidomethyl)pyridine-5-carboxylic acid
Uniqueness
2-(Azidomethyl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific position of the azido group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly valuable in certain synthetic applications and bioorthogonal chemistry .
Propiedades
Fórmula molecular |
C7H7ClN4O2 |
|---|---|
Peso molecular |
214.61 g/mol |
Nombre IUPAC |
2-(azidomethyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6N4O2.ClH/c8-11-10-4-6-5(7(12)13)2-1-3-9-6;/h1-3H,4H2,(H,12,13);1H |
Clave InChI |
WNUKNVHPRSIPQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
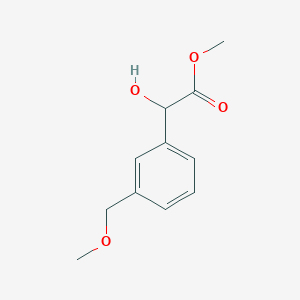
![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)

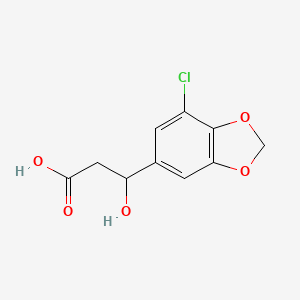
![2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13593785.png)
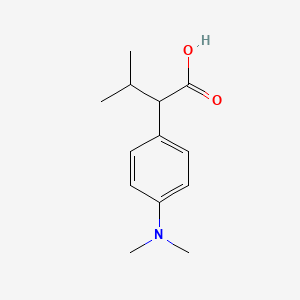
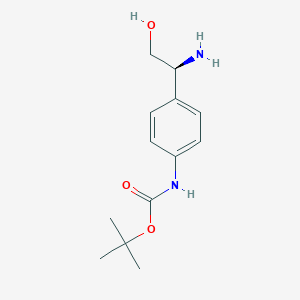

![rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis](/img/structure/B13593794.png)

